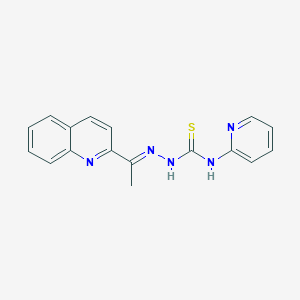![molecular formula C19H30N6O2 B12914797 Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate CAS No. 19270-44-1](/img/structure/B12914797.png)
Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with a unique structure that combines a pyridopyrazine core with a diethylamino side chain and an ethyl carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Diethylamino Side Chain: The diethylamino side chain is introduced through a nucleophilic substitution reaction, where a diethylamino group is attached to the pyridopyrazine core.
Attachment of the Ethyl Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridopyrazine core or the diethylamino side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
相似化合物的比较
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate: Similar structure but with a methyl group on the pyridopyrazine core.
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-(4-trifluoromethylphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate: Contains a trifluoromethylphenyl group, which may impart different chemical and biological properties.
The uniqueness of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
属性
CAS 编号 |
19270-44-1 |
|---|---|
分子式 |
C19H30N6O2 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |
InChI 键 |
RECVXEOVZPVSRP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
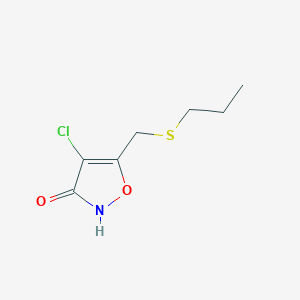
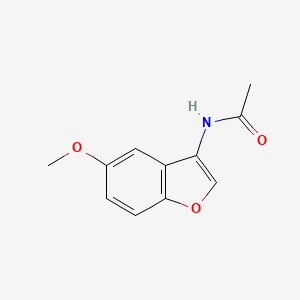
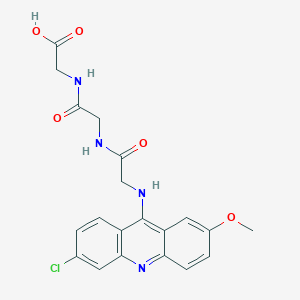


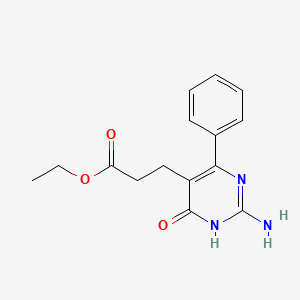

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

